molecular formula C11H11NO2 B176426 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 17104-27-7

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B176426
CAS No.: 17104-27-7
M. Wt: 189.21 g/mol
InChI Key: YLUYJLOJLQVWPT-UHFFFAOYSA-N
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Description

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Chemical Reactions Analysis

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .

Properties

IUPAC Name

5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYJLOJLQVWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC3=C(C=C12)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314006
Record name 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17104-27-7
Record name 17104-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 2
Reactant of Route 2
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 3
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 4
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 5
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 6
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

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